molecular formula C17H29N3O2S B387346 N-Dodecyl-N'-thiazol-2-yl-oxalamide CAS No. 296245-21-1

N-Dodecyl-N'-thiazol-2-yl-oxalamide

Cat. No.: B387346
CAS No.: 296245-21-1
M. Wt: 339.5g/mol
InChI Key: RYBYKHDWYRKFEL-UHFFFAOYSA-N
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Description

N-Dodecyl-N'-thiazol-2-yl-oxalamide is a synthetic compound characterized by a dodecyl alkyl chain linked via an oxalamide bridge to a thiazol-2-yl moiety. This structure combines hydrophobic (dodecyl chain) and heterocyclic (thiazole) components, making it relevant for applications in surfactant chemistry, antimicrobial agents, or drug delivery systems. Its synthesis typically involves coupling reactions between dodecylamine and thiazole-2-carboxylic acid derivatives under controlled conditions.

Properties

CAS No.

296245-21-1

Molecular Formula

C17H29N3O2S

Molecular Weight

339.5g/mol

IUPAC Name

N-dodecyl-N'-(1,3-thiazol-2-yl)oxamide

InChI

InChI=1S/C17H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-18-15(21)16(22)20-17-19-13-14-23-17/h13-14H,2-12H2,1H3,(H,18,21)(H,19,20,22)

InChI Key

RYBYKHDWYRKFEL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCNC(=O)C(=O)NC1=NC=CS1

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(=O)NC1=NC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with three classes of analogs:

  • Thiazolidinone-based thioxoacetamides (e.g., compounds 9–13 from ): These feature a thiazolidinone core substituted with aromatic groups (e.g., chlorophenyl, indole) and thioxoacetamide side chains. Unlike N-dodecyl-N'-thiazol-2-yl-oxalamide, they lack the oxalamide bridge and dodecyl chain but retain heterocyclic thiazole-related components .
  • Quinazolinone-thioxothiazolidin hybrids (e.g., compounds 6m–6o from ): These incorporate fused aromatic systems (e.g., benzo[d][1,3]dioxol, quinazolinone) and thioxothiazolidin moieties. Their increased aromaticity contrasts with the aliphatic dodecyl chain in the target compound .
  • Quaternary ammonium compounds (e.g., BAC12 and NBD-DDA from ): These possess a dodecyl chain but feature a charged ammonium head group instead of a thiazole-oxalamide system.
Table 1: Key Structural Features
Compound Class Core Structure Key Substituents Functional Groups
This compound Oxalamide bridge Dodecyl, thiazol-2-yl Amide, heterocyclic thiazole
Thiazolidinone-thioxoacetamides Thiazolidinone Aromatic (e.g., chlorophenyl) Thioxoacetamide, thione
Quinazolinone hybrids Quinazolinone-thioxothiazolidin Benzo[d][1,3]dioxol, phenyl Thioether, ketone
Quaternary ammonium salts Benzalkonium chloride Dodecyl, dimethylammonium Quaternary ammonium, halide
Table 2: Selected Physicochemical Data
Compound (Reference) Yield (%) Melting Point (°C) Key Substituent Impact
Compound 9 90 186–187 4-Chlorobenzylidene enhances stability
Compound 12 53 155–156 Nitrofuryl group reduces yield
BAC12 N/A N/A Dodecyl chain improves solubility

Functional and Application-Based Comparisons

  • Antimicrobial Activity: Thiazolidinone-thioxoacetamides () and quinazolinone hybrids () demonstrate antimicrobial properties attributed to thione/thioether groups interacting with microbial enzymes.
  • Surfactant Potential: Quaternary ammonium salts like BAC12 () are established surfactants. The dodecyl chain in this compound could mimic this behavior, but its uncharged oxalamide head group may reduce micelle-forming efficiency compared to ionic analogs .

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